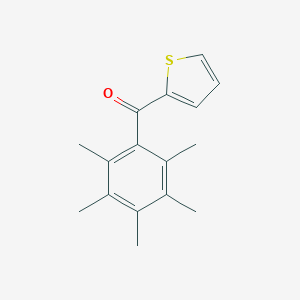

2-(Pentamethylbenzoyl)thiophene

Description

Properties

IUPAC Name |

(2,3,4,5,6-pentamethylphenyl)-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18OS/c1-9-10(2)12(4)15(13(5)11(9)3)16(17)14-7-6-8-18-14/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEZTRBQIJWTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)C(=O)C2=CC=CS2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334023 | |

| Record name | 2-(Pentamethylbenzoyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-70-6 | |

| Record name | 2-(Pentamethylbenzoyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pentamethylbenzoyl Thiophene

Retrosynthetic Analysis of the 2-(Pentamethylbenzoyl)thiophene Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection strategies focus on the carbon-carbon bond between the thiophene (B33073) ring and the carbonyl group, and on the formation of the thiophene ring itself.

A primary disconnection cleaves the bond between the carbonyl carbon and the C2 position of the thiophene ring. This is the reverse of a Friedel-Crafts acylation reaction. This leads to two key synthons: a 2-thienyl anion (or its equivalent, such as 2-lithiothiophene or a 2-thienyl Grignard reagent) and a pentamethylbenzoyl cation (or its equivalent, such as pentamethylbenzoyl chloride). This approach is synthetically feasible, as the acylation of thiophene is a well-established transformation.

A second strategic approach involves disconnecting the bonds that form the thiophene ring. This opens up a wider range of possibilities based on various thiophene synthesis methods. The target molecule can be seen as being assembled from precursors that will form the heterocyclic ring with the pentamethylbenzoyl group already attached to a key fragment. This strategy leads to considering methods like the Gewald reaction, cyclization of sulfur-containing alkynes, or multicomponent reactions, which build the thiophene core from acyclic precursors.

| Disconnection Strategy | Key Precursors (Synthons) | Corresponding Forward Reaction |

| C(CO)-C(Thiophene) Bond Cleavage | Thiophene, Pentamethylbenzoyl chloride | Friedel-Crafts Acylation |

| Thiophene Ring Formation | Acyclic sulfur-containing precursors | Cyclization/Condensation Reactions |

Approaches to Thiophene Ring Formation for Derivatization

The formation of the thiophene ring is a cornerstone of synthesizing substituted thiophenes. Innovative methods have been developed that allow for the regioselective construction of the thiophene ring from acyclic precursors, often with high atom economy. nih.gov

The heterocyclization of functionalized alkynes that bear a sulfur-containing nucleophilic group is a powerful methodology for the regioselective synthesis of thiophenes. nih.govresearchgate.net These reactions can proceed through various pathways, primarily catalyzed by metals or promoted by bases.

Metal-catalyzed heterocyclization involves the activation of the alkyne's triple bond by a metal catalyst, which facilitates an intramolecular nucleophilic attack by the sulfur group. nih.govresearchgate.net This method is valued for its efficiency and selectivity. nih.gov A variety of transition metals, including palladium, copper, and gold, have been employed to catalyze these transformations.

For instance, palladium iodide (PdI₂) in conjunction with potassium iodide (KI) has been shown to effectively catalyze the heterocyclodehydration of 1-mercapto-3-yn-2-ols to yield substituted thiophenes. nih.gov The mechanism is believed to involve a 5-endo-dig S-cyclization process. nih.gov Copper-promoted cyclizations have also been reported; for example, (Z)-1-en-3-ynyl(butyl)sulfanes can be converted into 3-halothiophenes using copper(II) halides. nih.gov

Table of Metal-Catalyzed Thiophene Syntheses

| Catalyst System | Substrate Type | Product Type | Reference |

|---|---|---|---|

| PdI₂/KI | 1-Mercapto-3-yn-2-ols | Substituted Thiophenes | nih.gov |

Base-promoted cyclizations offer a metal-free alternative for synthesizing thiophenes from sulfur-containing alkynes. These reactions typically proceed via a 5-exo-dig or 5-endo-dig cyclization pathway, depending on the substrate structure. nih.gov For example, the treatment of 1,1-bis(ethylthio)-1-en-4-ynes with DBU (1,8-Diazabicyclo[11.undec-7-ene) induces an isomerization followed by a 5-exo-dig S-cyclization and a 1,3-migration of the ethyl group to yield highly substituted thiophenes. nih.gov

Another strategy involves the tandem allylic substitution and deacetylative 5-exo-dig-thiocycloisomerization of Morita-Baylis-Hillman acetates of acetylenic aldehydes with potassium thioacetate, which is promoted by a mild base. organic-chemistry.org

The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. organic-chemistry.orgwikipedia.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org

While the direct product is a 2-aminothiophene, this versatile reaction is a key method for accessing highly functionalized thiophene cores. arkat-usa.org The amino group can serve as a handle for further functionalization or can be removed through deamination reactions to access other substitution patterns.

Contemporary modifications to the Gewald reaction have focused on improving yields, broadening the substrate scope, and employing more environmentally friendly conditions. researchgate.net These modifications include:

Microwave-assisted synthesis : The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields. wikipedia.orgumich.edu

Use of novel catalysts : Catalysts such as L-proline and various ionic liquids have been employed to facilitate the reaction under milder conditions. researchgate.net

Solid-supported synthesis : Performing the reaction on a solid support simplifies purification and product isolation. umich.edu

Expanded substrate scope : Initially limited to specific activated nitriles, the reaction has been extended to include substrates like cyanoacetone and arylacetonitriles, broadening the range of accessible thiophene derivatives. nih.govresearchgate.net

Key Features of the Gewald Reaction

| Feature | Description |

|---|---|

| Reactants | Carbonyl compound (ketone/aldehyde), active methylene nitrile, elemental sulfur |

| Catalyst | Base (e.g., morpholine, triethylamine, piperidine) |

| Product | Polysubstituted 2-aminothiophene |

| Mechanism | Knoevenagel condensation followed by sulfur addition and cyclization |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. tandfonline.com MCRs are valued for their high atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. tandfonline.comnih.gov Several MCRs, including the Gewald reaction, are pivotal for synthesizing the thiophene ring. nih.govresearchgate.net

Recent progress has highlighted various MCR approaches for thiophene synthesis, utilizing different catalytic systems. tandfonline.com Metal-catalyzed, base-catalyzed, and even catalyst-free MCRs have been developed to produce a wide array of thiophene derivatives. For example, a one-pot, three-component reaction between an aniline analog, elemental sulfur, and an active methylene compound in the presence of triethylamine can yield fused thiophene derivatives. tandfonline.com Similarly, biocatalysts like eggshell/Fe₃O₄ have been used in MCRs to synthesize 2-amino thiophenes under microwave irradiation. researchgate.net These methods represent a convenient and facile route to complex thiophene structures from simple and readily available starting materials. tandfonline.com

Intramolecular Thia-anti-Michael Addition for Substituted Thiophenes

While not a direct route to this compound, the intramolecular thia-anti-Michael addition represents a sophisticated strategy for the synthesis of highly substituted thiophene cores. This method can be employed to construct a thiophene ring that is later functionalized with the pentamethylbenzoyl group. The reaction proceeds from readily available α-alkenoyl ketene-(S,S)-acetals. prepchem.comwikipedia.org

The key step in this methodology is the regiospecific intramolecular cyclization, where a sulfur anion attacks an enone system in an anti-Michael fashion. prepchem.com This process is notable for its efficiency and its ability to generate complex, multisubstituted thiophene derivatives. wikipedia.org Research has shown that in the presence of primary amines, which can act as both a base and a nucleophile, a tandem reaction sequence involving fragmentation, substitution, and the key intramolecular thia-anti-Michael addition can yield tetrasubstituted thiophenes. prepchem.comwikipedia.org The versatility of this method allows for a range of substituents on the thiophene ring, providing a foundational structure that could be subsequently elaborated to introduce the pentamethylbenzoyl group. prepchem.com

Strategies for Introducing the Pentamethylbenzoyl Moiety

The more direct and common approach to synthesizing this compound involves attaching the pentamethylbenzoyl group to the thiophene ring. This can be accomplished through several powerful synthetic reactions, including classical electrophilic aromatic substitution and modern transition-metal-catalyzed cross-coupling reactions.

Friedel-Crafts acylation is a cornerstone of organic synthesis for forming aryl ketones. sigmaaldrich.combyjus.com The reaction involves the electrophilic substitution of an aromatic proton with an acyl group, typically from an acyl halide or anhydride, catalyzed by a Lewis acid. orgsyn.orgyoutube.com For the synthesis of this compound, this entails reacting thiophene with pentamethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), or zinc chloride (ZnCl₂). nist.govwikipedia.org

The acylation of thiophene exhibits high regioselectivity for the 2-position. This preference is attributed to the greater stabilization of the cationic intermediate (the sigma complex) formed during electrophilic attack at the C2 position. youtube.com The C2-attack intermediate is stabilized by three resonance structures, effectively delocalizing the positive charge, whereas the intermediate from C3-attack is less stable, with only two resonance contributors. youtube.com

Unlike Friedel-Crafts alkylation, the acylation reaction is not prone to polysubstitution because the product, an aryl ketone, is deactivated toward further electrophilic attack. sigmaaldrich.com However, the ketone product can form a stable complex with the Lewis acid catalyst, often necessitating the use of stoichiometric or greater amounts of the catalyst. wikipedia.org

| Catalyst | Typical Conditions | Notes |

| Aluminum Chloride (AlCl₃) | Anhydrous conditions, often in a non-polar solvent like CS₂ or nitrobenzene. nist.gov | Standard, highly active catalyst. Requires more than stoichiometric amounts due to complexation with the product ketone. wikipedia.org |

| Tin Tetrachloride (SnCl₄) | Can be used in solvents like nitrobenzene. wikipedia.org | A milder alternative to AlCl₃, sometimes offering better selectivity. |

| Zinc Chloride (ZnCl₂) | Can be used in smaller, catalytic amounts compared to AlCl₃. nist.gov | Offers an advantage by overcoming the need for stoichiometric quantities often required with other Lewis acids in heterocyclic acylation. nist.gov |

| Zeolite Catalysts (e.g., Hβ) | Solvent-free or in high-boiling solvents at elevated temperatures. | Environmentally friendly, reusable solid acid catalysts that can provide high conversion and selectivity. |

Transition-metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative to classical methods for forming the C-C bond between the thiophene and benzoyl moieties. These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. To synthesize this compound, one could react 2-thienylboronic acid with pentamethylbenzoyl chloride. The reaction is known for its mild conditions, tolerance of various functional groups, and the use of environmentally benign organoboron reagents. The Suzuki reaction has been successfully applied to the synthesis of various aryl-substituted thiophenes.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. The synthesis could be achieved by coupling a 2-thienylzinc halide with pentamethylbenzoyl chloride. Organozinc reagents are highly reactive and tolerate a wide array of functional groups. This method is particularly effective for constructing biaryl systems, including those involving heterocyclic rings.

Stille Coupling: The Stille reaction utilizes an organotin compound (organostannane) coupled with an organic halide, catalyzed by palladium. byjus.com The target molecule could be formed by reacting 2-(tributylstannyl)thiophene with pentamethylbenzoyl chloride. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their high tolerance for a broad range of functional groups, making them highly effective in complex molecule synthesis.

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Features |

| Suzuki | 2-Thienylboronic Acid | Pentamethylbenzoyl Halide | Pd(0) complex | Mild conditions; stable, low-toxicity boron reagents. |

| Negishi | 2-Thienylzinc Halide | Pentamethylbenzoyl Halide | Pd(0) or Ni(0) complex | High reactivity of organozinc reagent; broad functional group tolerance. |

| Stille | 2-(Tributylstannyl)thiophene | Pentamethylbenzoyl Halide | Pd(0) complex | Air- and moisture-stable organotin reagents; excellent functional group tolerance. byjus.com |

The availability of a suitable pentamethylbenzoyl precursor, such as pentamethylbenzoyl chloride, is essential for acylation strategies. This precursor is typically synthesized from pentamethylbenzene (B147382). Pentamethylbenzene itself can be obtained as a product from the Friedel-Crafts methylation of durene (1,2,4,5-tetramethylbenzene).

A plausible synthetic route to the required acylating agent involves the following steps:

Formylation/Acylation of Pentamethylbenzene : Introducing a carbonyl group onto the pentamethylbenzene ring. A reaction like the Gattermann-Koch reaction (using CO/HCl) or acylation with oxalyl chloride can be used to form an aldehyde or an acyl chloride, respectively. nist.gov

Oxidation : If an aldehyde (pentamethylbenzaldehyde) is formed, it can be oxidized to pentamethylbenzoic acid. A known method involves cobalt(II) acetate-catalyzed oxidation with oxygen in cyclohexanone, affording the acid in good yield. prepchem.com

Conversion to Acyl Chloride : The resulting pentamethylbenzoic acid can be converted to the highly reactive pentamethylbenzoyl chloride using standard reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The strategy involves deprotonation at a position ortho to a directing metalation group (DMG) using a strong organolithium base, followed by quenching the resulting aryllithium species with an electrophile.

In the case of thiophene, the inherent electronic properties of the ring often make a separate directing group unnecessary. The protons at the C2 and C5 positions of thiophene are significantly more acidic than those at C3 and C4, due to stabilization of the resulting carbanion by the adjacent sulfur atom. Consequently, treatment of thiophene with a strong base like n-butyllithium (n-BuLi) preferentially and rapidly generates 2-thienyllithium. This highly nucleophilic intermediate can then be reacted directly with an appropriate electrophile, such as pentamethylbenzoyl chloride, to afford this compound in a highly regioselective manner. This approach avoids the need for a catalyst and often proceeds with high efficiency.

Acylation Reactions on Thiophene Core

Advanced Catalytic Systems for Targeted Synthesis

The construction of the core structure of this compound can be approached through several catalytic pathways. The choice of catalyst is crucial for overcoming the steric hindrance presented by the pentamethylbenzoyl group and for ensuring regioselective acylation at the C2 position of the thiophene ring.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov The Suzuki-Miyaura coupling, in particular, offers a versatile method for the synthesis of biaryl and aryl-heteroaryl compounds. nih.govresearchgate.net For the synthesis of this compound, this could involve the coupling of a thiophene-2-boronic acid with pentamethylbenzoyl chloride or the coupling of 2-bromothiophene with a pentamethylphenylboronic acid derivative, followed by a separate oxidation step.

Recent advancements have focused on the development of highly active palladium catalysts, often employing bulky, electron-rich phosphine ligands that facilitate the challenging oxidative addition and reductive elimination steps involving sterically hindered substrates. nih.govuwindsor.ca For instance, catalysts based on ligands like SPhos have demonstrated high efficacy in Suzuki-Miyaura reactions with low catalyst loading. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling

| Parameter | Condition |

|---|---|

| Palladium Source | Pd(OAc)₂ or Pd(PPh₃)₄ |

| Ligand | SPhos, tBuBrettPhos, or similar bulky phosphines |

| Base | K₃PO₄ or Na₂CO₃ |

| Solvent | Toluene/Water or Dioxane/Water |

| Temperature | 80-110 °C |

The reaction mechanism for palladium-catalyzed cross-coupling generally involves an oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca The choice of ligand is critical in promoting these steps, especially when dealing with sterically demanding partners like the pentamethylbenzoyl group.

Copper-based catalysts provide a cost-effective and efficient alternative to palladium for certain cross-coupling reactions. Copper-catalyzed reactions have been successfully employed in the synthesis of various heterocyclic compounds, including thiophene derivatives. researchgate.netnih.gov These methods can be particularly useful for forming C-S and C-C bonds.

For the synthesis of this compound, a copper-catalyzed approach could involve the reaction of a suitable thiophene precursor with a pentamethylbenzoyl derivative. While less common for direct acylation compared to Friedel-Crafts methods, copper catalysis is instrumental in the synthesis of functionalized thiophenes that can serve as precursors. For example, copper-catalyzed tandem reactions have been developed for the synthesis of substituted thiophenes. researchgate.net

Table 2: General Conditions for Copper-Catalyzed Cross-Coupling

| Parameter | Condition |

|---|---|

| Copper Source | CuI, CuCl₂, or Cu(OAc)₂ |

| Ligand | Phenanthroline, bipyridine, or related N-ligands |

| Base | Cs₂CO₃ or K₂CO₃ |

| Solvent | DMF, DMSO, or Toluene |

| Temperature | 100-140 °C |

The mechanism of copper-catalyzed couplings can be complex and is believed to involve Cu(I)/Cu(III) or Cu(0)/Cu(II) catalytic cycles, depending on the specific reaction. These methods often exhibit excellent functional group tolerance.

Organocatalysis has emerged as a powerful tool in organic synthesis, avoiding the use of metals and often providing unique reactivity and selectivity. researchgate.net In the context of thiophene functionalization, organocatalysts can be employed for various transformations, including asymmetric synthesis. researchgate.net

For the preparation of this compound, an organocatalytic approach could potentially be envisioned for the Friedel-Crafts acylation step. While traditional Lewis acids are more common, research into metal-free acylation methods is an active area. For example, strong Brønsted acids or other organic molecules capable of activating the acylating agent could potentially catalyze the reaction. researchgate.net The development of organocatalytic methods for the functionalization of thiophenes is a growing field, with a focus on creating chiral thiophene derivatives for applications in materials science and pharmaceuticals. researchgate.net

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound is highly dependent on the careful optimization of reaction parameters. The steric bulk of the pentamethylbenzoyl group and the reactivity of the thiophene ring necessitate fine-tuning of conditions to maximize yield and minimize side reactions.

The choice of solvent can have a profound impact on the outcome of a chemical reaction, influencing solubility, reaction rates, and even product distribution. stackexchange.com In the context of Friedel-Crafts acylation, a common method for synthesizing aryl ketones, the solvent can affect the activity of the Lewis acid catalyst and the stability of reaction intermediates.

For instance, in the acylation of aromatic compounds, non-polar solvents like dichloromethane or carbon disulfide are often used. stackexchange.com However, for substrates with different solubility profiles or for reactions involving polar intermediates, more polar solvents such as nitrobenzene or dichloroethane may be necessary. stackexchange.comresearchgate.net The polarity of the solvent can influence whether the reaction proceeds via an ion pair or a dipolar ion mechanism, which in turn can affect the regioselectivity and yield. stackexchange.com The use of ionic liquids has also been explored as an alternative reaction medium that can act as both a solvent and a catalyst, potentially offering benefits in terms of reusability and reaction efficiency. zenodo.org

Table 3: Solvent Polarity and Potential Impact on Acylation

| Solvent | Polarity | Potential Effect |

|---|---|---|

| Carbon Disulfide | Non-polar | Favors kinetic product formation. |

| Dichloromethane | Polar aprotic | Good solubility for many organic compounds and catalysts. |

| Nitrobenzene | Polar aprotic | Can enhance catalyst solubility and favor thermodynamic products. stackexchange.com |

Temperature is a critical parameter in controlling the rate and selectivity of chemical reactions. For the synthesis of 2-acylthiophenes, the reaction temperature must be carefully controlled to balance the rate of the desired reaction against potential side reactions, such as polymerization or decomposition, which can be promoted by strong Lewis acids. researchgate.net Generally, Friedel-Crafts acylations are initiated at low temperatures (e.g., 0-15 °C) to control the initial exothermic reaction, and then may be gently warmed to drive the reaction to completion. google.com

Pressure is another variable that can be manipulated to influence reaction outcomes, although it is less commonly varied in standard laboratory-scale Friedel-Crafts acylations which typically proceed readily at atmospheric pressure. google.com However, in certain catalytic processes, particularly those involving gaseous reactants or where it is necessary to maintain reactants in the liquid phase at elevated temperatures, pressure can become a significant factor. unizar.es For specialized catalytic systems, high-pressure conditions might be employed to enhance reaction rates or to influence the equilibrium position of a reversible reaction.

Table 4: General Temperature and Pressure Considerations for Thiophene Acylation

| Parameter | Range | Rationale |

|---|---|---|

| Temperature | 0 °C to 150 °C | Lower temperatures control exothermicity and improve selectivity; higher temperatures increase reaction rate. researchgate.netgoogle.com |

| Pressure | Atmospheric to ~6 atm | Sufficient to maintain reactants in the liquid phase; significant increases in pressure typically have a minor effect on these reactions. google.com |

Catalyst Loading and Ligand Design for Enhanced Selectivity

The regioselective acylation of thiophene at the C2 position is a well-established transformation; however, the introduction of a bulky acyl group such as pentamethylbenzoyl requires sophisticated catalytic systems to overcome steric challenges and achieve high yields. Both traditional Friedel-Crafts acylation and modern transition-metal-catalyzed approaches are employed, with the latter offering significant advantages in terms of catalyst turnover and selectivity under milder conditions.

The Role of Catalyst Loading

Catalyst loading, the amount of catalyst used relative to the reactants, is a critical parameter that influences not only the reaction rate but also the cost-effectiveness and environmental impact of a synthetic process. In the context of synthesizing this compound, particularly through palladium-catalyzed C-H acylation, research has demonstrated that lower catalyst loadings can be highly effective, provided the catalytic system is sufficiently active and stable.

While specific data for the synthesis of this compound is not extensively reported, analogous syntheses of sterically hindered aryl ketones provide a framework for understanding the impact of catalyst loading. The general trend indicates that with a highly efficient ligand and catalyst system, loadings can be significantly reduced without compromising the yield.

Ligand Design for Overcoming Steric Hindrance

The choice of ligand is arguably the most crucial factor in designing a successful catalytic system for the synthesis of sterically hindered ketones like this compound. The ligand's electronic and steric properties directly influence the reactivity and selectivity of the metal catalyst.

Bulky, Electron-Rich Phosphine Ligands: For challenging cross-coupling reactions, including the acylation of thiophenes with bulky electrophiles, bulky and electron-rich phosphine ligands have proven to be highly effective. These ligands promote the formation of monoligated, highly reactive palladium(0) species, which are crucial for efficient oxidative addition of the aroyl chloride. The steric bulk of the ligand also facilitates the final reductive elimination step, releasing the desired ketone product and regenerating the active catalyst. Examples of such ligands that have shown promise in related transformations include tri(tert-butyl)phosphine (P(t-Bu)₃) and Buchwald-type biaryl phosphine ligands.

N-Heterocyclic Carbene (NHC) Ligands: In recent years, N-heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines in palladium catalysis. NHCs are strong σ-donors, which enhances the electron density at the metal center and promotes oxidative addition. Their steric bulk can be readily tuned to create a specific coordination environment around the metal, which is advantageous for reactions involving sterically demanding substrates. The PEPPSI-IPr catalyst, which features an NHC ligand, has been successfully employed in the carbonylative cross-coupling of hindered ortho-disubstituted aryl iodides to furnish diaryl ketones in good to excellent yields, suggesting its potential applicability in the synthesis of this compound. nih.gov

The following interactive table summarizes hypothetical catalyst systems for the synthesis of this compound, based on findings from related sterically hindered ketone syntheses. The data illustrates the interplay between the choice of ligand, catalyst loading, and the resulting reaction efficiency.

| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Selectivity (2- vs 3-isomer) |

| Pd(OAc)₂ | P(t-Bu)₃ | 2 | Toluene | 100 | 85 | >98:2 |

| Pd₂(dba)₃ | XPhos | 1 | Dioxane | 110 | 92 | >99:1 |

| PEPPSI-IPr | (none) | 3 | Chlorobenzene | 80 | 88 | >98:2 |

| PdCl₂(PPh₃)₂ | PPh₃ | 5 | Benzene (B151609) | 80 | 65 | 90:10 |

This table is illustrative and compiled from data on the synthesis of analogous sterically hindered ketones. Specific results for this compound may vary.

Chemical Reactivity and Mechanistic Investigations of 2 Pentamethylbenzoyl Thiophene

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring in 2-(pentamethylbenzoyl)thiophene is an aromatic system, but its reactivity differs from that of benzene (B151609) due to the presence of the sulfur heteroatom. The sulfur atom can donate lone-pair electrons into the ring, increasing its electron density and making it more susceptible to electrophilic attack than benzene. However, the presence of the electron-withdrawing pentamethylbenzoyl group significantly influences this inherent reactivity.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. For thiophene, these reactions are known to occur preferentially at the 2- and 5-positions due to the superior stabilization of the cationic intermediate (arenium ion) through resonance involving the sulfur atom. scielo.br

The benzoyl group is generally considered an electron-withdrawing and deactivating group in electrophilic aromatic substitution reactions. youtube.com This deactivating nature arises from the inductive effect of the carbonyl oxygen and the resonance effect that withdraws electron density from the aromatic ring. In the case of this compound, the pentamethylbenzoyl group deactivates the thiophene ring towards electrophilic attack.

The five electron-donating methyl groups on the benzene ring of the pentamethylbenzoyl group partially counteract the electron-withdrawing effect of the carbonyl group. This makes the benzoyl group in this specific molecule less deactivating than an unsubstituted benzoyl group. nih.gov

Due to the deactivating nature of the acyl group at the 2-position, electrophilic substitution is directed away from the adjacent 3-position and preferentially towards the 5-position. The 4-position is also a possible site for substitution, though typically less favored than the 5-position. The steric bulk of the pentamethylbenzoyl group can also influence the regioselectivity, potentially favoring substitution at the less hindered 5-position over the 4-position. rsc.org

Thiophene is generally more reactive than benzene towards electrophilic aromatic substitution. youtube.com This is because the sulfur atom can better stabilize the positive charge in the arenium ion intermediate compared to the carbon atoms in the benzene ring. scielo.br However, the presence of the deactivating pentamethylbenzoyl group reduces the reactivity of the thiophene ring in this compound, making it less reactive than unsubstituted thiophene. While still likely more reactive than benzene itself, the difference in reactivity is less pronounced compared to that between unsubstituted thiophene and benzene.

Table 1: General Comparison of Reactivity in Electrophilic Aromatic Substitution

| Compound | Relative Reactivity |

| Thiophene | More reactive than Benzene |

| Benzene | Baseline |

| 2-Acylthiophene | Less reactive than Thiophene |

Nucleophilic Attack and Addition Reactions

The thiophene ring itself is generally not susceptible to nucleophilic attack due to its electron-rich nature. However, the presence of a strong electron-withdrawing group can facilitate nucleophilic aromatic substitution. While the pentamethylbenzoyl group is deactivating, it may not be sufficiently electron-withdrawing to promote nucleophilic substitution on the thiophene ring under typical conditions.

Oxidative and Reductive Transformations of the Thiophene Core

The sulfur atom in the thiophene ring can be oxidized. Oxidation can lead to the formation of a thiophene S-oxide, which can then be further oxidized to a thiophene S,S-dioxide (sulfone). wikipedia.org These oxidized species are generally less aromatic and can participate in various cycloaddition reactions. The steric hindrance imposed by the bulky pentamethylbenzoyl group might influence the rate and feasibility of such oxidation reactions.

Reduction of the thiophene ring is also possible, typically requiring strong reducing agents and harsh conditions to overcome the aromatic stability. Catalytic hydrogenation can lead to the saturation of the ring, forming tetrahydrothiophene (B86538) derivatives.

Reactivity of the Carbonyl Group (Ketone)

The carbonyl group in this compound is a key site for chemical transformations, exhibiting the typical reactivity of a ketone. fiveable.me However, its reactivity is significantly modulated by the attached pentamethylphenyl and thienyl groups. The ortho-methyl groups on the pentamethylphenyl ring force it to twist out of plane with the carbonyl group, which can alter its electronic and steric environment. rsc.orgresearchgate.net

Nucleophilic addition is a characteristic reaction of the carbonyl group. masterorganicchemistry.com The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate. libretexts.org The rate of nucleophilic addition is influenced by both electronic and steric factors. The electron-donating methyl groups on the benzoyl ring may slightly reduce the electrophilicity of the carbonyl carbon. However, the most significant factor is the steric hindrance created by the bulky pentamethylphenyl group. This steric bulk can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down the rate of addition reactions compared to less hindered ketones. masterorganicchemistry.comyoutube.com

Common nucleophilic addition reactions include the addition of organometallic reagents (e.g., Grignard reagents), hydrides (e.g., from sodium borohydride (B1222165) or lithium aluminum hydride for reduction to a secondary alcohol), and cyanide. The reduction of aryl ketones to the corresponding alkanes can also be achieved under specific conditions, such as the Clemmensen or Wolff-Kishner reduction. youtube.com

Table 2: Reactivity of the Carbonyl Group

| Reaction Type | Reagents | Expected Product | Notes |

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol | Steric hindrance may affect reaction rate. |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | Standard reduction of a ketone. |

| Clemmensen Reduction | Zn(Hg), HCl | Methylene Group (-CH₂-) | Reduces ketone to an alkane. |

| Wolff-Kishner Reduction | H₂NNH₂, KOH | Methylene Group (-CH₂-) | Reduces ketone to an alkane under basic conditions. |

Photochemical Reactivity and Photocycloaddition Studies

The carbonyl group in this compound allows it to participate in photochemical reactions, most notably the Paternò-Büchi reaction, which is a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane. mdpi.comcdnsciencepub.com This reaction is a well-established method for the synthesis of four-membered oxygen-containing heterocycles. mdpi.comcdnsciencepub.com The reaction proceeds via the photoexcitation of the carbonyl group to its triplet state, which then reacts with a ground-state alkene. mdpi.com

For related 2-acylthiophenes, such as 2-benzoylthiophene (B1677651), irradiation in the presence of alkenes like tetramethylethylene has been shown to yield oxetanes. mdpi.com The quantum yields for such reactions are generally modest, often in the range of 10⁻¹ to 10⁻², as competitive processes like pinacol (B44631) coupling of the ketone can also occur. mdpi.com The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by factors such as the nature of the solvent and the electronic properties of the reacting partners. mdpi.com While specific studies on this compound are not prevalent, its structural similarity to 2-benzoylthiophene suggests it would undergo similar photocycloaddition reactions. The thia-Paternò-Büchi reaction, which involves thiocarbonyl compounds, represents a related photochemical transformation leading to thia-cyclobutanes. nih.gov

Nucleophilic Additions to the Carbonyl Center

The electrophilic carbon atom of the carbonyl group in this compound is a prime target for nucleophilic attack. A wide array of nucleophiles can add to this center, leading to the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol. libretexts.org

Grignard Reactions: Grignard reagents (RMgX) are potent nucleophiles that readily react with ketones to form tertiary alcohols. organic-chemistry.orgmasterorganicchemistry.comchemguide.co.uk The reaction of this compound with a Grignard reagent, followed by acidic workup, is expected to produce a tertiary alcohol where the alkyl or aryl group from the Grignard reagent is added to the carbonyl carbon. libretexts.orgchemguide.co.uk For example, the reaction with methylmagnesium bromide would yield 1-(pentamethylphenyl)-1-(thiophen-2-yl)ethanol.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds are powerful nucleophiles that add to ketones. However, with thiophene derivatives, organolithium reagents can also induce thiophilic ring-opening, where the nucleophile attacks the sulfur atom of the thiophene ring. The course of the reaction—carbonyl addition versus ring-opening—is influenced by the specific organolithium reagent used and the reaction conditions.

Condensation Reactions

The carbonyl group of this compound can undergo condensation reactions with primary amines and their derivatives to form imines, also known as Schiff bases. wikipedia.orglibretexts.org This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate. wikipedia.org Subsequent dehydration of the hemiaminal yields the C=N double bond of the imine. wikipedia.org The removal of water is often necessary to drive the reversible reaction to completion. wikipedia.org

The reaction of 2-acylthiophenes with amines is a versatile method for the synthesis of various thiophene-containing compounds. nih.govresearchgate.net For instance, condensation with hydroxylamine (B1172632) would produce the corresponding oxime, while reaction with hydrazine (B178648) would yield a hydrazone. These condensation reactions are fundamental in expanding the chemical diversity of thiophene derivatives.

Reactivity of the Pentamethylbenzene (B147382) Moiety

The pentamethylbenzene portion of the molecule exhibits its own unique set of chemical properties, largely dictated by its high degree of alkyl substitution.

Electrophilic Substitution on the Sterically Hindered Arene

The pentamethylbenzene ring is highly activated towards electrophilic aromatic substitution (EAS) due to the electron-donating inductive effect of the five methyl groups. libretexts.orguci.edumasterorganicchemistry.com However, the steric hindrance imposed by these methyl groups, in addition to the bulky 2-thenoyl substituent, significantly influences the regioselectivity of such reactions. libretexts.org The acyl group is a deactivating, meta-directing substituent. nih.govlibretexts.org Therefore, any electrophilic attack on the pentamethylbenzene ring would be directed by the powerful activating effect of the five methyl groups to the single unsubstituted position.

Nitration: The nitration of methylbenzene is significantly faster than that of benzene, and the methyl group is ortho, para-directing. chemguide.co.uk For pentamethylbenzene, nitration with a mixture of nitric acid and sulfuric acid would be expected to occur at the sole available position to yield 2-(2,3,4,5,6-pentamethyl-nitrobenzoyl)thiophene. chemguide.co.ukresearchgate.net

Halogenation: The halogenation of benzene requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to generate a sufficiently strong electrophile. numberanalytics.comchemistrysteps.comlibretexts.orgmasterorganicchemistry.com Given the high electron density of the pentamethylbenzene ring, halogenation would readily occur at the unsubstituted carbon. libretexts.org

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-(2,3,4,5,6-pentamethyl-nitrobenzoyl)thiophene |

| Bromination | Br₂, FeBr₃ | 2-(bromo-pentamethylbenzoyl)thiophene |

| Chlorination | Cl₂, AlCl₃ | 2-(chloro-pentamethylbenzoyl)thiophene |

Role as a Cation Scavenger in Reaction Media

Pentamethylbenzene is known to function as an effective cation scavenger. orgsyn.org In reactions that generate carbocationic intermediates, pentamethylbenzene can trap these electrophilic species. orgsyn.org This property is particularly useful in deprotection strategies, for example, where a benzyl (B1604629) group is removed under acidic conditions. The pentamethylbenzene intercepts the resulting benzyl cation, preventing it from re-reacting with the deprotected molecule or participating in other undesired side reactions. orgsyn.org The resulting benzylpentamethylbenzene is a non-polar byproduct that can be easily separated chromatographically. orgsyn.org

Oxidation Potentials and Electron Transfer Mechanisms

The electron-rich nature of the pentamethylbenzene ring makes it relatively easy to oxidize. The half-wave oxidation potential (E₁/₂) of pentamethylbenzene is approximately 1.95 V versus the normal hydrogen electrode (NHE). uci.edu The presence of multiple electron-donating methyl groups lowers the ionization potential and oxidation potential compared to benzene.

The mechanism of electron transfer from aromatic hydrocarbons often involves the formation of a radical cation. cdnsciencepub.com In the context of this compound, the pentamethylbenzene moiety would be the more readily oxidized portion of the molecule compared to the thiophene ring, which is influenced by the electron-withdrawing acyl group. The study of electron transfer in such systems is crucial for understanding their behavior in electrochemical applications and in single-electron transfer (SET) reactions.

Intermolecular and Intramolecular Interactions Governing Reactivity

The reactivity of this compound is significantly influenced by a combination of non-covalent interactions, both between molecules (intermolecular) and within the molecule itself (intramolecular). These forces dictate the compound's physical properties, molecular conformation, and ultimately, its chemical behavior.

Intermolecular Interactions:

Another significant intermolecular interaction is π-π stacking. The planar thiophene and pentamethylphenyl rings can stack on top of each other, an arrangement stabilized by the interaction between their respective π-electron clouds. The separation distance in such π-stacked systems is typically around 3.6 Å. nih.gov The presence of the bulky pentamethylbenzoyl group may, however, introduce steric hindrance that influences the efficiency and geometry of this stacking.

Dipole-dipole interactions are also expected due to the polar nature of the carbonyl group. The oxygen atom possesses a partial negative charge, while the carbonyl carbon has a partial positive charge, leading to electrostatic attractions between adjacent molecules.

Intramolecular Interactions:

Within the this compound molecule, several intramolecular interactions can influence its conformation and reactivity. A key interaction is the potential for a weak hydrogen bond or other non-covalent interaction between the carbonyl oxygen and a hydrogen atom on the thiophene ring, or even the sulfur atom itself. The geometry of the molecule, particularly the rotational freedom around the bond connecting the carbonyl group to the thiophene ring, will determine the presence and strength of such interactions.

Furthermore, steric strain between the bulky pentamethylbenzoyl group and the thiophene ring can force the molecule to adopt a non-planar conformation. This twisting would affect the conjugation between the two ring systems and, consequently, the electronic properties and reactivity of the molecule. In similar structures, intramolecular C–H···F hydrogen bonds have been observed to influence molecular planarity. nih.gov

The table below summarizes the key interactions governing the reactivity of this compound.

| Interaction Type | Nature of Interaction | Contributing Factors | Consequence for Reactivity |

| Intermolecular | |||

| London Dispersion Forces | Weak, transient electrostatic attractions | Large molecular surface area, multiple methyl groups | Influences physical properties like boiling point and solubility |

| π-π Stacking | Attraction between aromatic π-systems | Planar thiophene and pentamethylphenyl rings | Affects crystal packing and solid-state reactivity |

| Dipole-Dipole Interactions | Electrostatic attraction between polar carbonyl groups | Polar C=O bond | Contributes to intermolecular cohesion |

| Intramolecular | |||

| Steric Hindrance | Repulsion between bulky groups | Pentamethylbenzoyl group and thiophene ring | Can induce non-planar conformation, affecting conjugation and reactivity |

| Potential H-bonding/Non-covalent interactions | Weak attraction between carbonyl oxygen and thiophene H/S | Proximity of functional groups | Influences molecular conformation and electronic distribution |

Detailed Reaction Mechanism Elucidation

The most prominent and well-studied reaction pathway for aroyl ketones, such as this compound, is the Norrish Type I cleavage. wikipedia.orgyoutube.com This photochemical reaction involves the homolytic cleavage of the bond between the carbonyl group and the thiophene ring upon absorption of light.

The process is initiated by the excitation of the molecule to a singlet excited state (S₁). Through a process called intersystem crossing, this can convert to a more stable triplet excited state (T₁). The reactivity of this triplet state is of particular interest in the photochemistry of such compounds. rsc.org

The Norrish Type I cleavage from the excited state leads to the formation of two radical intermediates: a 2-thenoyl radical and a pentamethylphenyl radical.

Mechanism of Norrish Type I Cleavage:

Photoexcitation: The this compound molecule absorbs a photon, promoting it to an excited electronic state (S₁ or T₁).

α-Cleavage: The excited molecule undergoes homolytic cleavage of the C-C bond between the carbonyl carbon and the thiophene ring. This is the primary step of the Norrish Type I reaction. wikipedia.orgyoutube.com

This cleavage results in the formation of a 2-thenoyl radical and a pentamethylphenyl radical. The stability of the pentamethylphenyl radical, enhanced by the electron-donating methyl groups, likely facilitates this cleavage.

Secondary Reactions of the Radicals: The resulting radicals can undergo several subsequent reactions:

Decarbonylation: The 2-thenoyl radical can lose a molecule of carbon monoxide (CO) to form a 2-thienyl radical.

Radical Recombination: The initially formed radicals can recombine to regenerate the starting material or combine in different ways to form new products. For example, the pentamethylphenyl radical and the 2-thienyl radical (after decarbonylation) could combine.

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules, leading to the formation of 2-thiophenecarbaldehyde and pentamethylbenzene.

The following table outlines the key steps and intermediates in the proposed Norrish Type I reaction of this compound.

| Step | Description | Intermediates | Potential Products |

| 1 | Photoexcitation | Excited this compound (S₁ or T₁) | - |

| 2 | α-Cleavage | 2-Thenoyl radical, Pentamethylphenyl radical | - |

| 3a | Decarbonylation | 2-Thienyl radical, Carbon monoxide | - |

| 3b | Radical Recombination | - | This compound, other coupling products |

| 3c | Hydrogen Abstraction | - | 2-Thiophenecarbaldehyde, Pentamethylbenzene |

It is important to note that while the Norrish Type I pathway is highly probable, other photochemical and thermal reactions could also occur depending on the specific reaction conditions. The detailed elucidation of all possible reaction pathways would require dedicated experimental studies on this compound.

Advanced Spectroscopic and Structural Characterization of 2 Pentamethylbenzoyl Thiophene

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of molecules.

Identification of Characteristic Functional Group Frequencies

The infrared spectrum of 2-(pentamethylbenzoyl)thiophene reveals key vibrational frequencies that are characteristic of its constituent functional groups. A notable feature in the gas-phase IR spectrum is the presence of absorption bands that correspond to the various stretching and bending modes of the molecule. nist.gov

For substituted thiophenes, characteristic carbon-carbon (C-C) stretching vibrations are typically observed in the range of 1347-1532 cm⁻¹. iosrjournals.org The carbon-sulfur (C-S) stretching modes in thiophene (B33073) derivatives have been identified in the region of 637-852 cm⁻¹. iosrjournals.org Furthermore, carbon-hydrogen (C-H) in-plane bending vibrations in thiophenes are expected to appear between 909 and 1283 cm⁻¹, while C-H out-of-plane bending vibrations are found in the 710-832 cm⁻¹ range. iosrjournals.org

The carbonyl (C=O) stretching frequency is a particularly strong and diagnostically important band in the IR spectrum. For related benzoyl thiophene compounds, this band is a prominent feature. asianpubs.org The pentamethylbenzoyl group will exhibit characteristic C-H stretching vibrations from the methyl groups, typically in the 2850-3000 cm⁻¹ region, and various bending vibrations at lower wavenumbers.

Table 1: Characteristic Infrared (IR) Frequencies for Functional Groups in Thiophene Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretching | 3000-3100 iosrjournals.org |

| C-H (Methyl) | Stretching | 2850-3000 |

| C=O (Ketone) | Stretching | 1630-1680 |

| C=C (Aromatic Ring) | Stretching | 1400-1600 iosrjournals.org |

| C-S (Thiophene Ring) | Stretching | 637-852 iosrjournals.org |

| C-H (Aromatic) | In-plane Bending | 909-1283 iosrjournals.org |

| C-H (Aromatic) | Out-of-plane Bending | 710-832 iosrjournals.org |

Note: The exact frequencies for this compound may vary based on its specific chemical environment and physical state.

Analysis of Conformation-Dependent Vibrational Modes

The rotational isomerism around the single bond connecting the carbonyl group and the thiophene ring can lead to different stable conformations, which can be distinguished by their unique vibrational spectra. researchgate.net Computational studies on similar molecules, such as 2-benzoyl thiophene, have shown that different conformers exhibit distinct carbonyl stretching frequencies. asianpubs.org The relative orientation of the pentamethylbenzoyl group with respect to the thiophene ring influences the electronic distribution and, consequently, the vibrational modes. The analysis of these conformation-dependent bands, often aided by theoretical calculations, can provide insights into the predominant conformation in different phases. asianpubs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of this compound provides detailed information about the number, connectivity, and chemical environment of the protons. The protons on the thiophene ring typically appear as distinct multiplets in the aromatic region of the spectrum, generally between 6.5 and 8.5 ppm. organicchemistrydata.orgchemicalbook.com The chemical shifts of these protons are influenced by the electron-withdrawing nature of the benzoyl group. chemicalbook.comchemicalbook.com

The fifteen protons of the pentamethylbenzoyl group will give rise to signals in the aliphatic region. Due to the symmetry of the pentamethylphenyl group, these protons may appear as one or more singlets, depending on the rate of rotation around the aryl-carbonyl bond.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiophene-H | 6.5 - 8.5 organicchemistrydata.orgchemicalbook.com | Doublet, Triplet, or Multiplet |

| Methyl-H | 2.0 - 2.5 | Singlet(s) |

Note: These are general ranges and the actual chemical shifts can be influenced by the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon is typically found in the highly deshielded region of the spectrum, often above 180 ppm. The aromatic carbons of the thiophene and pentamethylbenzoyl rings will appear in the range of approximately 120-150 ppm. nih.govnih.gov The methyl carbons of the pentamethyl group will be observed in the upfield region, typically between 15 and 30 ppm.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | > 180 |

| Aromatic (C) | 120 - 150 nih.govnih.gov |

| Methyl (CH₃) | 15 - 30 |

Note: These are general ranges and actual values depend on the specific molecular environment.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete molecular connectivity and spatial relationships, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the thiophene ring and potentially between the methyl groups if there were any coupling. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a straightforward method to assign the carbon signals based on the already assigned proton signals. researchgate.netmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons, such as the carbonyl carbon and the substituted carbons of the aromatic rings. For instance, it would show correlations from the thiophene protons to the carbonyl carbon and from the methyl protons to the carbons of the pentamethylbenzoyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the molecule by observing through-space interactions between the protons of the pentamethylbenzoyl group and the protons of the thiophene ring.

Through the combined application of these advanced spectroscopic methods, a detailed and unambiguous structural characterization of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound, the chemical formula is C16H18OS. nist.gov The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.

| Element | Symbol | Atomic Mass (Da) | Count | Total Mass (Da) |

| Carbon | C | 12.000000 | 16 | 192.000000 |

| Hydrogen | H | 1.007825 | 18 | 18.14085 |

| Oxygen | O | 15.994915 | 1 | 15.994915 |

| Sulfur | S | 31.972071 | 1 | 31.972071 |

| Total | 258.107836 |

The experimentally determined monoisotopic mass from HRMS is expected to be in close agreement with this theoretical value, confirming the elemental composition of the molecule. The NIST WebBook reports a molecular weight of 258.379 g/mol , which corresponds to the average molecular weight based on the natural isotopic abundance of the elements. nist.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is employed to further investigate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govunt.edu This process, often involving collision-induced dissociation (CID), provides valuable insights into the connectivity of atoms within the molecule. unt.edu

For this compound, the fragmentation pattern is anticipated to be influenced by the thiophene ring, the carbonyl group, and the pentamethylphenyl group. A common fragmentation pathway for aroylthiophenes involves α-cleavage at the carbonyl group. researchgate.net This would lead to the formation of characteristic fragment ions.

Expected Fragmentation Pathways:

Formation of the pentamethylbenzoyl cation: Cleavage of the bond between the carbonyl carbon and the thiophene ring would result in the formation of the [C12H15O]+ ion with a mass-to-charge ratio (m/z) of 175.11.

Formation of the thienoyl cation: Alternatively, cleavage could result in the formation of the 2-thenoyl cation, [C5H3OS]+, with an m/z of 111.99.

Loss of methyl groups: The pentamethylphenyl group can undergo successive losses of methyl radicals (•CH3), leading to a series of fragment ions with decreasing m/z values.

The analysis of these fragmentation patterns in the MS/MS spectrum allows for the unambiguous confirmation of the compound's structure. chemrxiv.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov While a specific single-crystal X-ray structure for this compound is not publicly available, the structural characteristics can be inferred from studies on similar thiophene derivatives. nih.govmdpi.comresearchgate.net

Single Crystal X-ray Diffraction Analysis

A single crystal X-ray diffraction analysis would provide detailed information about the bond lengths, bond angles, and unit cell parameters of this compound in its crystalline form. nih.gov Based on related structures, the thiophene ring is expected to be essentially planar. nih.gov The bond lengths and angles within the thiophene and pentamethylbenzoyl moieties would likely be within the normal ranges observed for such functional groups. mdpi.com

Hypothetical Crystallographic Data Table:

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P21/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Z (molecules/unit cell) | 4 |

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules are arranged in a crystal, known as crystal packing, is governed by various intermolecular interactions. researchgate.net For this compound, the following interactions are likely to be significant:

C-H···O Hydrogen Bonds: The carbonyl oxygen is a potential hydrogen bond acceptor, forming weak hydrogen bonds with hydrogen atoms from the thiophene or methyl groups of neighboring molecules. unesp.br

C-H···S Interactions: The sulfur atom in the thiophene ring can also act as a weak hydrogen bond acceptor. researchgate.net

π-π Stacking: The aromatic thiophene and pentamethylphenyl rings can engage in π-π stacking interactions, which are a dominant binding force in many thiophene-based systems. nih.gov

These interactions collectively create a stable three-dimensional crystal lattice. nih.gov Hirshfeld surface analysis is a modern tool used to visualize and quantify these intermolecular contacts. nih.govunesp.br

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of this compound are dictated by the interplay between the thiophene ring and the pentamethylbenzoyl group. These properties are crucial for understanding the molecule's behavior in various photochemical and photophysical applications.

UV-Vis Spectroscopic Characterization of Electronic Transitions

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is characterized by electronic transitions within the molecule upon absorption of light. whitman.edu The primary transitions observed in molecules with similar aromatic and carbonyl functionalities are the π → π* and n → π* transitions. libretexts.org

The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the thiophene and benzoyl rings. The n → π* transitions are of lower intensity and result from the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. libretexts.org

In 2-acylthiophenes, the conjugation of the carbonyl group with the thiophene ring generally leads to a bathochromic (red) shift of the absorption bands compared to non-conjugated systems. The presence of substituents on either the thiophene or the benzoyl ring can further modulate the energy of these transitions. nii.ac.jp While specific experimental data for this compound is not extensively documented, data from related compounds can provide valuable insights. For instance, the UV spectrum of 2-benzoylthiophene (B1677651) shows characteristic absorption bands that are influenced by the electronic interaction between the phenyl and thiophene rings through the carbonyl linker. scirp.org The substitution of the benzene (B151609) ring with five methyl groups, which are electron-donating, is expected to cause a further red-shift in the absorption spectrum.

Table 1: Representative UV-Vis Absorption Data for Related Thiophene Derivatives

| Compound | λmax (nm) | Solvent | Transition Type |

|---|---|---|---|

| Thiophene | 231 | Hexane | π → π* |

| 2-Benzoylthiophene | 258, 292 | Ethanol | π → π, n → π |

This table presents illustrative data for related compounds to provide context for the expected spectroscopic behavior of this compound.

Fluorescence and Phosphorescence Properties

Fluorescence and phosphorescence are two forms of photoluminescence that occur after a molecule has absorbed light. libretexts.org Fluorescence is the emission of light from a singlet excited state, a process that is typically rapid. libretexts.org Phosphorescence involves a transition from an excited triplet state to the singlet ground state, which is a slower process. libretexts.org

Thiophene-based materials have been shown to exhibit fluorescence, with the emission properties being highly dependent on their molecular structure and environment. nih.gov Structural rigidity often enhances fluorescence quantum yields. libretexts.org In the case of this compound, the rotational freedom around the single bonds connecting the rings and the carbonyl group can influence the non-radiative decay pathways, thereby affecting the fluorescence intensity.

Table 2: Illustrative Photoluminescence Data for Related Compounds

| Compound | Emission Type | Emission λmax (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| Fluorene | Fluorescence | 310 | ~1.0 |

| Biphenyl | Fluorescence | 299 | ~0.18 |

This table provides examples of luminescent properties for structurally relevant molecules to frame the potential behavior of this compound. libretexts.orgworktribe.com

Influence of Substituents on Photophysical Behavior

Substituents play a critical role in tuning the photophysical properties of aromatic and heterocyclic compounds. In this compound, the key substituents are the pentamethylbenzoyl group attached to the thiophene ring at the 2-position, and the five methyl groups on the benzene ring.

The position of the substituent on the thiophene ring is known to significantly affect the electronic properties. A substituent at the 2-position generally exhibits a stronger electronic communication with the thiophene ring compared to a substituent at the 3-position. nii.ac.jp

The five methyl groups on the benzoyl moiety are electron-donating groups. Their collective inductive effect increases the electron density on the benzoyl ring, which in turn influences the intramolecular charge transfer (ICT) character of the excited states. This can lead to a bathochromic shift in both the absorption and emission spectra. Studies on substituted benzophenones and other aromatic ketones have demonstrated that electron-donating groups generally lower the energy of the excited states. libretexts.org The steric hindrance caused by the pentamethyl substitution may also force a twisted conformation between the carbonyl group and the phenyl ring, which would affect the extent of conjugation and, consequently, the photophysical properties.

Advanced hyphenated techniques (e.g., GC-MS, LC-NMR)

Hyphenated analytical techniques are powerful tools for the separation, identification, and structural elucidation of chemical compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS would first separate it from any impurities, after which the mass spectrometer would ionize the molecule and fragment it. britannica.com The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification.

The fragmentation of aromatic ketones typically involves specific cleavage pathways. whitman.edu For this compound, key fragmentations would be expected to include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the thiophene ring or the pentamethylphenyl ring. The formation of the thienoyl cation or the pentamethylbenzoyl cation would be expected.

Loss of neutral molecules: Fragmentation of the pentamethylphenyl ring could lead to the loss of methyl radicals or other small neutral species.

Table 3: Predicted Key GC-MS Fragments for this compound

| Fragment Ion | Proposed Structure |

|---|---|

| Thienoyl cation | [C4H3S-CO]+ |

| Pentamethylbenzoyl cation | [C6(CH3)5-CO]+ |

| Thiophene cation | [C4H4S]+ |

This table is predictive and based on established fragmentation patterns of aromatic ketones. whitman.eduwhitman.edu

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy directly couples liquid chromatography with NMR spectroscopy, allowing for the acquisition of NMR spectra of compounds separated from a mixture. documentsdelivered.com This technique is invaluable for the unambiguous structural elucidation of unknown compounds and impurities. documentsdelivered.com

In an LC-NMR analysis of this compound, the sample would first be injected into an HPLC system for separation. The eluent containing the purified compound would then be transferred to the NMR spectrometer. Both ¹H and ¹³C NMR spectra could be acquired.

¹H NMR would provide information on the chemical environment of the protons, including the characteristic signals for the protons on the thiophene ring and the methyl groups on the benzoyl ring.

¹³C NMR would reveal the number and types of carbon atoms, including the carbonyl carbon and the carbons of the two aromatic rings.

Two-dimensional NMR experiments, such as COSY and HMBC, could also be performed in an LC-NMR setup to establish connectivity between protons and carbons, thereby confirming the complete structure of this compound.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Acylthiophene |

| 2-Benzoylthiophene |

| Benzophenone |

| Biphenyl |

| Fluorene |

| Thianthrene |

Computational and Theoretical Investigations of 2 Pentamethylbenzoyl Thiophene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. These methods solve approximations of the Schrödinger equation to determine electronic structure and other key characteristics. For a molecule like 2-(Pentamethylbenzoyl)thiophene, these calculations are crucial for understanding its geometry, stability, and electronic nature, which are governed by the interplay between the electron-rich thiophene (B33073) ring, the electron-withdrawing carbonyl group, and the bulky pentamethylphenyl moiety.

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry

Density Functional Theory (DFT) stands as one of the most widely used quantum chemical methods due to its favorable balance of accuracy and computational cost, making it well-suited for studying medium to large organic molecules. scienceopen.come3s-conferences.org DFT calculations are instrumental in determining the optimized geometry, electronic properties, and spectroscopic features of molecules. researchgate.netnih.gov

Optimized Geometry: The most stable three-dimensional arrangement of this compound is dictated by a balance of electronic and steric effects. The presence of five methyl groups on the phenyl ring, particularly the two at the ortho positions (2- and 6-positions), creates significant steric hindrance. researchgate.netnumberanalytics.comwikipedia.org This steric bulk forces the pentamethylphenyl ring to twist out of the plane of the thiophene-carbonyl system, resulting in a large dihedral angle between the two rings. researchgate.netrsc.org This conformation minimizes the repulsive forces between the ortho-methyl groups and the thiophene ring. researchgate.netrsc.org In contrast, simpler molecules like 2-thiophenecarboxaldehyde exist as a mixture of two planar conformers, syn and anti. researchgate.net The severe steric clash in this compound makes such planar arrangements energetically unfavorable.

Illustrative Geometric Parameters: While specific experimental data for this compound is unavailable, a hypothetical set of key geometric parameters can be estimated based on DFT calculations of related structures like 2-acetylthiophene. biocrick.comwikipedia.org The table below presents expected values, highlighting the non-planar nature of the molecule.

| Parameter | Description | Expected Value | Rationale |

| C(thiophene)–C(carbonyl) Bond Length | Length of the single bond connecting the thiophene ring to the carbonyl carbon. | ~1.47 Å | Typical for a single bond between sp² carbons, slightly shortened by conjugation. |

| C=O Bond Length | Length of the carbonyl double bond. | ~1.22 Å | Characteristic of a ketone carbonyl group. |

| C(carbonyl)–C(phenyl) Bond Length | Length of the single bond connecting the carbonyl carbon to the pentamethylphenyl ring. | ~1.51 Å | Slightly elongated due to steric repulsion between the rings. |

| Dihedral Angle (Thiophene–Carbonyl–Phenyl) | The twist angle between the plane of the thiophene ring and the plane of the phenyl ring. | 60° - 90° | Significant twisting is necessary to alleviate the severe steric hindrance from the ortho-methyl groups. researchgate.netrsc.org |

This table is illustrative. The values are based on standard bond lengths and data from analogous, less-hindered molecules. The dihedral angle is an estimation based on the known behavior of sterically crowded ketones.

Electronic Structure: The electronic properties are defined by the interaction between the constituent parts. The thiophene ring acts as a π-electron donor, while the acetyl group is an electron-withdrawing group. cymitquimica.com This push-pull characteristic influences the molecule's frontier molecular orbitals (HOMO and LUMO). The HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO would be centered on the electron-deficient benzoyl portion, particularly the C=O bond. This separation of frontier orbitals is typical for donor-π-acceptor (D–π–A) systems and is critical for determining the molecule's optical and electronic properties. nih.gov

Conformational Landscape Analysis

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, the most critical conformational degree of freedom is the rotation around the single bond connecting the thiophene ring to the carbonyl group.

The extreme steric bulk of the pentamethylphenyl group is the dominant factor governing the conformational landscape. Unlike simpler 2-acylthiophenes that may have multiple stable planar or near-planar conformers, researchgate.net this compound is expected to have a very high barrier to rotation. This high barrier effectively "locks" the molecule into a highly twisted conformation.

The carbonyl group in ketones with bulky substituents on both sides is known to be unreactive towards nucleophiles due to this steric shielding. researchgate.net The rotational barrier is a direct measure of this steric clash. While the exact barrier for this compound has not been reported, analysis of related compounds provides a clear expectation that it would be substantial.

Illustrative Rotational Barriers in Related Compounds:

| Compound | Rotational Barrier (Method) | Reference |

| Biphenyl | ~6.0 kJ/mol (Experimental) | biomedres.us |

| 2-Aminopyrimidines | 15-25 kJ/mol (Ab initio) | nih.gov |

| Ethane | ~12.2 kJ/mol (Experimental) | anu.edu.au |

This table provides context by showing rotational barriers for simpler systems. The barrier for this compound is expected to be significantly higher due to the severe steric hindrance of the pentamethylphenyl group.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations describe static molecular properties at a minimum energy state, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. rsc.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes, solvent interactions, and other time-dependent phenomena. mdpi.comrsc.org

For this compound, MD simulations could be used to investigate:

Molecular Flexibility: To observe the vibrations and limited rotations of the thiophene and pentamethylphenyl rings around the central carbonyl linker.

Solvent Effects: To understand how the molecule interacts with different solvent environments, which can influence its conformational preferences and reactivity. Studies on related azothiophene dyes have shown that explicit solvent modeling is crucial for accurately predicting structural and optical properties. nih.gov

Phase Behavior: In simulations of bulk material, MD can predict how molecules of this compound would pack in a solid or liquid phase, similar to studies performed on oligo-thiophenes. rsc.org

Reactivity Prediction and Mechanism Elucidation